molecular formula C18H23Cl2NO3 B3026164 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride CAS No. 1566571-58-1

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Cat. No.: B3026164
CAS No.: 1566571-58-1
M. Wt: 372.3 g/mol
InChI Key: QLOMGSVFQVAOLL-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and is often studied for its potential effects on the central nervous system. It is structurally related to other phenethylamines, which are known to have stimulant and hallucinogenic effects .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .

Mode of Action

2C-C acts as a potent agonist for the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, 2C-C binds to the 5-HT2A and 5-HT2C receptors, activating them and leading to a series of biochemical reactions .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, 2C-C affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate in the brain . These neurotransmitters are involved in various functions such as mood regulation, reward, learning, and memory .

Pharmacokinetics

It is known that 2c-c can easily cross the blood-brain barrier (bbb), indicating good bioavailability . It has also been found to accumulate in the brain tissue after multiple injections .

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by 2C-C leads to vivid visual hallucinations and intense relaxing, almost sedating effects . These effects are likely due to the increased release of dopamine, serotonin, and glutamate in the brain .

Action Environment

The action, efficacy, and stability of 2C-C can be influenced by various environmental factors. For instance, chronic administration of 2C-C has been shown to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . Furthermore, oxidative DNA damage has been observed after chronic treatment with 2C-C, which may lead to the death of glial cells .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a potent serotonin 5-HT 2A/2C receptor agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling pathways .

Cellular Effects

Given its agonist activity at serotonin receptors, it is likely to influence cell function by modulating serotonin signaling pathways . This could potentially impact gene expression, cellular metabolism, and other cellular processes .

Molecular Mechanism

Its agonist activity at serotonin receptors suggests that it may exert its effects at the molecular level by binding to these receptors and modulating their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular events .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects of this compound may vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its structural similarity to other phenethylamines, it is likely to be involved in similar metabolic pathways .

Transport and Distribution

Given its biochemical properties, it is likely to interact with various transporters and binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2C-C (4-Chloro-2,5-dimethoxyphenethylamine): Similar in structure but lacks the methoxybenzyl group.

    25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Contains an iodine atom instead of chlorine and has a different benzyl group.

    DOM (4-Methyl-2,5-dimethoxyamphetamine): A phenyl isopropylamine derivative with similar psychoactive properties.

Uniqueness

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of chlorine and methoxybenzyl groups differentiates it from other phenethylamines and contributes to its unique receptor binding profile and psychoactive effects .

Properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMGSVFQVAOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-58-1
Record name 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25C-NB4OME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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